
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolic Probes for Biosynthesis Evaluation : The synthesis of chiral 12-phenyl(2H)dodecanoic acids has been explored as metabolic probes. These compounds are useful for evaluating the stereochemical course of biosynthesis of 1-alkenes from fatty acids in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).
Electrochemical Polymerization : 12-Pyrrol-1′-yl dodecanoic acid has been synthesized and electrochemically polymerized. Its films, which exhibit capacitive properties, show promise for application in polymeric capacitors (Silva, Nogueira, Araújo, da Silva Júnior, Navarro, Tonholo, & Ribeiro, 2009).
Biosynthesis of 1-Alkenes in Higher Plants : The study involving 12-phenyl[2,3-2H2]dodecanoic acid revealed insights into the biosynthesis of odd-numbered 1-alkenes in higher plants, specifically through fragmentative decarboxylation (Görgen & Boland, 1989).
Liquid Crystalline Compounds Synthesis : The synthesis of 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, exhibiting smectic A phase, indicates its potential use in liquid crystalline compounds (Ha, Koh, Win, & Ong, 2009).
Chemistry of Defensive Secretions in Insects : Feeding experiments with ω-phenylalkanoic acids, such as 12-phenyl[2,2-2H2]dodecanoic acid, have been shown to significantly alter the chemistry and toxicity of the defensive secretions in certain beetles (Huth, Dettner, Frossl, & Boland, 1993).
Mercury(II) Detection : Pyridine-based derivatives, including those similar in structure to 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid, have been used as chemosensors for highly sensitive and selective mercury(II) detection (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
Luminescent Platinum(II) Complexes : Research has involved the synthesis of luminescent tridentate N^C*N platinum(II) complexes with structural features such as N-phenyl-N-(3-(pyridin-2-yl)phenyl)pyridin-2-amine. These complexes are significant in photophysical studies (Vezzu, Ravindranathan, Garner, Bartolotti, Smith, Boyle, & Huo, 2011).
Anti-Angiogenic and DNA Cleavage Studies : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and tested for their anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Eigenschaften
IUPAC Name |
12-(N-pyridin-2-ylanilino)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZOMNOSLMHVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



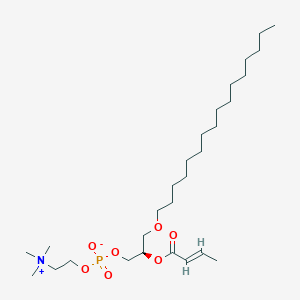

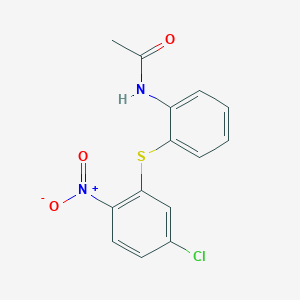
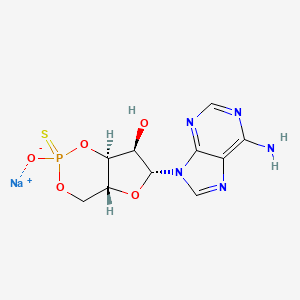
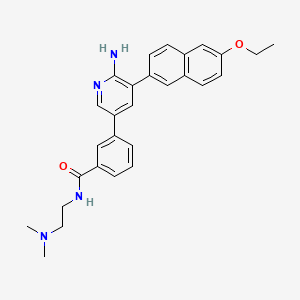
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)
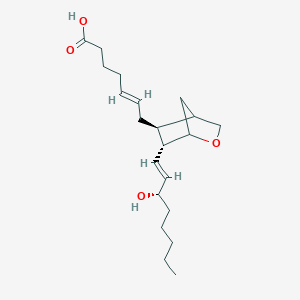
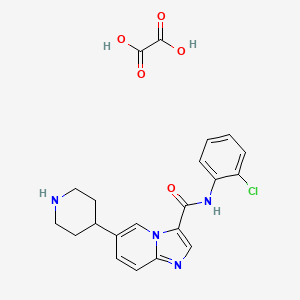
![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
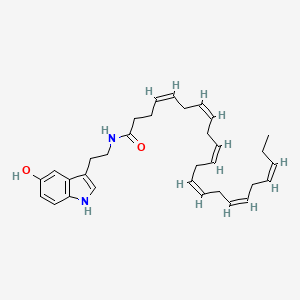
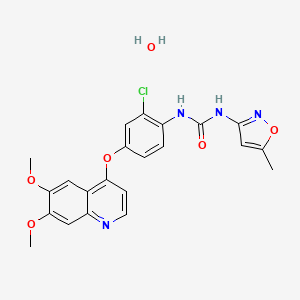
![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)
![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)